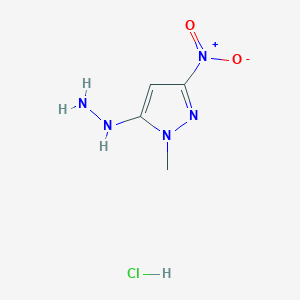

5-hydrazino-1-methyl-3-nitro-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole, a five-membered heterocyclic organic compound with two adjacent nitrogen atoms, serves as a central core for a vast array of derivatives. scispace.com First identified by Ludwig Knorr in 1883 and synthesized by Edward Buchner in 1889, the pyrazole ring has become a cornerstone in heterocyclic chemistry. orgsyn.org The interest in pyrazole derivatives has grown significantly due to their diverse and fascinating properties. orgsyn.org

These compounds are recognized as "biologically privileged" structures, forming the backbone of numerous active pharmaceutical ingredients (APIs). nih.gov Their applications span a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antipyretic properties. semanticscholar.orgnih.govacs.org Well-known drugs such as Celecoxib and Rimonabant feature the pyrazole scaffold, highlighting its importance in medicinal chemistry. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry as pesticides and herbicides and in materials science for developing dyes and luminescent compounds. semanticscholar.orgacs.org The chemical reactivity of the pyrazole ring, which allows for various substitution patterns, enables the fine-tuning of its physical and biological properties, making it a versatile scaffold for designing novel compounds. acs.org

Foundational Role of Hydrazinopyrazoles in Organic Synthesis

Hydrazinopyrazoles, which are pyrazole derivatives featuring a hydrazine (B178648) (-NHNH2) substituent, are highly reactive and valuable building blocks in organic synthesis. acs.orguni.lu The hydrazine moiety is a potent nucleophile, making these compounds key intermediates for constructing more complex molecular architectures, particularly fused heterocyclic systems.

A critical application of hydrazinopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-e] orgsyn.orgsemanticscholar.orgnih.govtriazines. nih.govresearchgate.net For instance, research has demonstrated that 5-hydrazinopyrazoles can be prepared via the hydrazinolysis of a 5-chloropyrazole precursor in a nucleophilic aromatic substitution reaction. researchgate.net The resulting hydrazinopyrazole (B2914938) serves as a direct precursor that can undergo acylation, nitro group reduction, and subsequent intramolecular cyclization to form the target fused ring systems. researchgate.net The reactivity of the hydrazine group allows it to readily condense with various electrophiles, making hydrazinopyrazoles indispensable for creating diverse libraries of compounds for further research and application. scispace.com

Detailed Research Findings on 5-hydrazino-1-methyl-3-nitro-1H-pyrazole

While direct research on this compound is limited, its synthesis, properties, and reactivity can be inferred from established pyrazole chemistry and studies of closely related analogues.

Synthesis

The most probable synthetic route to this compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 5-chloro-1-methyl-3-nitro-1H-pyrazole, with hydrazine hydrate (B1144303). This method is well-documented for structurally similar compounds. For example, the synthesis of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is achieved by the hydrazinolysis of 5-chloro-1,3-dimethyl-4-nitropyrazole. researchgate.net This reaction typically involves treating the chloro-substituted nitropyrazole with hydrazine hydrate in a solvent like ethanol (B145695) or methanol. orgsyn.orgmdpi.com

Properties and Characterization

The physical and chemical properties of this compound are influenced by the methyl, nitro, and hydrazino groups attached to the pyrazole core. The nitro group is a strong electron-withdrawing group, which affects the electron density and reactivity of the pyrazole ring. The hydrazino group provides a site for further chemical transformations.

Below is a table of computed properties for the related compound 5-methyl-3-nitro-1H-pyrazole, which can provide some context.

Table 1: Physicochemical Properties of a Related Compound

| Property | Value (for 5-methyl-3-nitro-1H-pyrazole) |

|---|---|

| Molecular Formula | C4H5N3O2 |

| Molecular Weight | 127.10 g/mol nih.gov |

| IUPAC Name | 5-methyl-3-nitro-1H-pyrazole nih.gov |

| InChIKey | ASURMMBYYOJOTQ-UHFFFAOYSA-N nih.gov |

Note: Data is for the related compound 5-methyl-3-nitro-1H-pyrazole as direct experimental data for the title compound is not available.

Spectroscopic analysis would be crucial for the definitive identification of this compound. Characterization would typically involve:

¹H NMR: To identify signals corresponding to the methyl group protons, the pyrazole ring proton, and the protons of the hydrazine group.

¹³C NMR: To show peaks for the carbon atoms of the pyrazole ring and the methyl group.

IR Spectroscopy: To detect characteristic absorption bands for the N-H stretching of the hydrazine group, C=N stretching of the pyrazole ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group. mdpi.com

Mass Spectrometry: To confirm the molecular weight of the compound.

Reactivity and Potential Applications

The presence of both a hydrazino and a nitro group on the pyrazole ring suggests that this compound could be a valuable intermediate in the synthesis of energetic materials. scispace.comsemanticscholar.org Nitrogen-rich heterocyclic compounds containing nitro and hydrazino functionalities are often investigated for their high heats of formation and potential use in propellant and explosive formulations. semanticscholar.orgrsc.org The hydrazine moiety can be used to form energetic salts by reacting it with acids, a strategy used to enhance density and detonation performance in related nitrogen-rich compounds like 5-hydrazino-1H-tetrazole. rsc.org

Furthermore, as seen with its analogues, the compound is a prime candidate for synthesizing fused pyrazole systems. researchgate.net The hydrazine group can react with dicarbonyl compounds, β-ketoesters, and other bidentate electrophiles to construct bicyclic heterocyclic systems with potential applications in medicinal chemistry. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Celecoxib |

| Rimonabant |

| Hydrazinopyrazole |

| pyrazolo[1,5-a]pyrimidine |

| pyrazolo[4,3-e] orgsyn.orgsemanticscholar.orgnih.govtriazine |

| 5-chloropyrazole |

| 5-chloro-1-methyl-3-nitro-1H-pyrazole |

| Hydrazine hydrate |

| 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

| 5-chloro-1,3-dimethyl-4-nitropyrazole |

| 5-methyl-3-nitro-1H-pyrazole |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8ClN5O2 |

|---|---|

Molecular Weight |

193.59 g/mol |

IUPAC Name |

(2-methyl-5-nitropyrazol-3-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C4H7N5O2.ClH/c1-8-3(6-5)2-4(7-8)9(10)11;/h2,6H,5H2,1H3;1H |

InChI Key |

MDIFRTMAZKJRSF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazino 1 Methyl 3 Nitro 1h Pyrazole

Precursor Synthesis and Transformations

The construction of the 5-hydrazino-1-methyl-3-nitro-1H-pyrazole molecule begins with the synthesis of its core structure, the 1-methyl-3-nitro-1H-pyrazole ring. This is followed by a subsequent reaction to introduce the hydrazino group at the 5-position.

Synthesis of the 1-Methyl-3-nitro-1H-pyrazole Core

The 1-methyl-3-nitro-1H-pyrazole core can be synthesized through two primary routes: the nitration of 1-methylpyrazole (B151067) or the methylation of 3-nitropyrazole. nih.govmdpi.com

The direct nitration of 1-methylpyrazole is a common method. nih.gov Various nitrating agents can be employed, with a mixture of concentrated nitric acid and trifluoroacetic anhydride (B1165640) being one effective combination. In a typical procedure, 1-methylpyrazole is treated with this mixture in an ice bath, followed by stirring for several hours to yield 1-methyl-3-nitropyrazole. nih.gov Another approach involves the use of silicon oxide-bismuth nitrate (B79036) or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran (B95107) (THF), which presents a more environmentally friendly option. nih.gov

Alternatively, the synthesis can commence with the nitration of pyrazole (B372694) itself to form 3-nitropyrazole, which is then methylated. The nitration of pyrazole often proceeds via the formation of N-nitropyrazole, which subsequently undergoes a thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole. nih.govmdpi.com The choice of solvent for the rearrangement is critical, with benzonitrile (B105546) often being preferred over anisole (B1667542) or n-octanol to ensure a cleaner reaction and higher quality product. nih.gov Once 3-nitropyrazole is obtained, it can be methylated to produce 1-methyl-3-nitropyrazole. Reagents such as dimethyl carbonate (DMC) in the presence of a base like potassium carbonate have been used for the methylation of similar nitropyrazoles. mdpi.com

It is important to note that the nitration of 1-methylpyrazole can also lead to the formation of the 1-methyl-4-nitropyrazole isomer. nih.gov The regioselectivity of the nitration is influenced by the reaction conditions.

Table 1: Synthetic Routes to 1-Methyl-3-nitro-1H-pyrazole

| Starting Material | Reagents | Product | Key Considerations | Reference |

|---|---|---|---|---|

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole | Reaction is typically performed at low temperatures (ice bath). | nih.gov |

| 1-Methylpyrazole | Silicon oxide-bismuth nitrate / THF | 1-Methyl-3-nitropyrazole | A greener synthetic alternative. | nih.gov |

| 3-Nitropyrazole | Dimethyl carbonate / K₂CO₃ | 1-Methyl-3-nitropyrazole | Methylation of the pre-formed nitropyrazole ring. | mdpi.com |

Introduction of the Hydrazino Moiety

The introduction of the hydrazino group at the 5-position of the 1-methyl-3-nitro-1H-pyrazole core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group, most commonly a halogen atom, by hydrazine (B178648).

The precursor for this reaction would be a 5-halo-1-methyl-3-nitro-1H-pyrazole, for example, 5-chloro- or 5-bromo-1-methyl-3-nitro-1H-pyrazole. The reaction with hydrazine hydrate (B1144303), often in a suitable solvent, leads to the formation of this compound. The pyrazole ring, being electron-deficient due to the presence of the nitro group, is activated towards nucleophilic attack, facilitating this substitution.

The general principle of this transformation has been demonstrated in the synthesis of structurally related compounds. For instance, the synthesis of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole proceeds from 5-chloro-1,3-dimethyl-4-nitropyrazole via hydrazinolysis. This suggests a viable pathway for the synthesis of the title compound.

Reaction Conditions and Optimization

The success of the synthetic methodologies for this compound hinges on the careful optimization of reaction conditions. Solvent selection, temperature control, and the application of catalytic strategies are paramount in achieving high yields and purity.

Solvent Selection and Its Influence on Reaction Outcomes

The choice of solvent can significantly impact both the nitration/rearrangement steps and the final hydrazinolysis. In the synthesis of 3-nitropyrazole via rearrangement of N-nitropyrazole, the solvent plays a crucial role. While anisole and n-octanol can be used, benzonitrile is often the preferred solvent as it can lead to a product of higher quality and avoid lengthy reaction times. nih.gov

For the nucleophilic substitution reaction to introduce the hydrazino group, the solvent must be capable of dissolving the pyrazole substrate and be compatible with hydrazine. Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used for such reactions. The polarity and proticity of the solvent can influence the rate and efficiency of the SNAr reaction.

Table 2: Influence of Solvent on Nitropyrazole Rearrangement

| Solvent | Outcome | Reference |

|---|---|---|

| Anisole | Can require excessively long reaction times. | nih.gov |

| n-Octanol | May lead to a poor-quality product. | nih.gov |

| Benzonitrile | Generally preferred for a cleaner reaction and higher quality product. | nih.gov |

Temperature Control and Reaction Efficiency

Temperature is a critical parameter throughout the synthesis. The nitration of pyrazoles is often an exothermic process and requires careful temperature control to prevent side reactions and ensure safety. researchgate.net For instance, the nitration of 1-methylpyrazole is typically carried out at low temperatures, such as in an ice bath. nih.gov

Furthermore, the thermal rearrangement of N-nitropyrazole to 3-nitropyrazole is, by its nature, a temperature-dependent process. The reaction is typically carried out at elevated temperatures, for example, by refluxing in a high-boiling solvent like benzonitrile. nih.gov

In the final step, the hydrazinolysis of a 5-halopyrazole, the reaction temperature will affect the rate of substitution. While some nucleophilic aromatic substitutions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Optimization of the temperature is crucial to ensure complete reaction without promoting decomposition of the starting materials or the desired product.

Catalytic Strategies in Pyrazole and Hydrazinopyrazole (B2914938) Synthesis

Catalysis can play a significant role in enhancing the efficiency and selectivity of pyrazole synthesis. In the nitration of 1-methylpyrazole, solid catalysts like silicon oxide-bismuth nitrate have been shown to be effective, offering a greener alternative to traditional methods. nih.gov

For the N-alkylation of pyrazoles, acid catalysis is a common strategy. mdpi.com Lewis acids such as Yb(OTf)₃ have been employed to catalyze the reaction between pyrazoles and various electrophiles. rsc.org While not directly applied to the synthesis of the title compound in the reviewed literature, these catalytic principles could potentially be adapted.

In the context of introducing the hydrazino group, while the reaction is often carried out without a catalyst due to the inherent reactivity of the activated pyrazole ring, the use of a base can be beneficial. A base can deprotonate hydrazine, increasing its nucleophilicity and potentially accelerating the reaction.

Table 3: Catalytic Strategies in Pyrazole Synthesis

| Reaction Type | Catalyst | Purpose | Reference |

|---|---|---|---|

| Nitration | Silicon oxide-bismuth nitrate | Green and efficient nitration of 1-methylpyrazole. | nih.gov |

| N-Alkylation | Acid Catalysis (e.g., TMSOTf) | Promotes the N-alkylation of pyrazoles with various electrophiles. | mdpi.com |

| Nucleophilic Substitution | Lewis Acid (e.g., Yb(OTf)₃) | Catalyzes the reaction of pyrazoles with electrophiles. | rsc.org |

Multi-Step Synthetic Sequences and Advanced Methodologies

The synthesis of this compound is not commonly detailed as a direct, single-step process in the existing scientific literature. Its preparation is more realistically approached through multi-step synthetic sequences that involve the initial formation of a substituted pyrazole ring, followed by sequential functional group transformations. A plausible and chemically sound pathway involves the nitration of 1-methylpyrazole, subsequent introduction of a leaving group at the 5-position, and finally, nucleophilic substitution with hydrazine.

Step 1: Nitration of 1-Methylpyrazole

The initial and critical step in the synthesis is the introduction of a nitro group onto the 1-methylpyrazole ring. The position of nitration is influenced by the reaction conditions and the nitrating agent employed. The synthesis of 1-methyl-3-nitropyrazole (3-MNP) is a key intermediate in this pathway. nih.gov Research has shown that direct nitration of 1-methylpyrazole can be achieved using various nitrating agents. For instance, Katritzky et al. reported a method where 1-methylpyrazole is treated with a solution of concentrated nitric acid in trifluoroacetic anhydride. nih.gov This approach highlights the necessity of specific reagents to achieve the desired C-nitration.

Another approach to nitropyrazoles involves the nitration of pyrazole to N-nitropyrazole, followed by a thermal rearrangement to yield 3(5)-nitropyrazole. nih.govresearchgate.net The N-methylated analogue can then be synthesized from this intermediate.

More aggressive nitration conditions can lead to polynitrated products. For example, the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) from 1-methylpyrazole has been reported using a mixture of oleum (B3057394) and a nitrate salt, or via an initial iodination followed by nitration with 100% nitric acid. researchgate.netgoogle.com These studies underscore the reactivity of the pyrazole ring and the possibility of controlling the degree of nitration.

Table 1: Reported Nitration Methods for Pyrazole Derivatives

| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole | - | nih.gov |

| 1-Methylpyrazole | Oleum / Nitrate Salt, 100-190°C | 1-Methyl-3,4,5-trinitropyrazole | - | google.com |

| 1-Methylpyrazole | I₂/KIO₃ then 100% HNO₃, 80-83°C | 1-Methyl-3,4,5-trinitropyrazole | - | researchgate.net |

| Pyrazole | HNO₃/Ac₂O/HAc then heat | 3(5)-Nitropyrazole | 79.3% (total) | researchgate.net |

Step 2: Halogenation of 1-Methyl-3-nitropyrazole

Following the successful nitration to obtain 1-methyl-3-nitropyrazole, the next strategic step involves the introduction of a suitable leaving group, typically a halogen, at the 5-position of the pyrazole ring. This position is activated towards electrophilic substitution by the N-methyl group and deactivated by the meta-directing nitro group at the 3-position. The electronic properties of the substituted ring make the 5-position a probable site for halogenation.

While direct halogenation of 1-methyl-3-nitropyrazole is not extensively documented, analogous reactions on substituted pyrazoles are well-established. For instance, the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions has been successfully performed. enamine.net Furthermore, the synthesis of 1-methyl-3,4,5-trinitropyrazole has been achieved through an initial iodination of 1-methylpyrazole, demonstrating that halogenation of the pyrazole ring is a viable process. researchgate.netgoogle.com This suggests that a direct halogenation of 1-methyl-3-nitropyrazole, likely with reagents such as N-chlorosuccinimide (NCS) or chlorine in an appropriate solvent, could yield the desired 5-chloro-1-methyl-3-nitro-1H-pyrazole intermediate.

Step 3: Nucleophilic Substitution with Hydrazine

The final step in this synthetic sequence is the conversion of the 5-halo-1-methyl-3-nitro-1H-pyrazole intermediate to the target compound, this compound. This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the 3-position is crucial as it activates the 5-position for attack by nucleophiles like hydrazine.

The reaction of a halogenated pyrazole with a hydrazine derivative is a common method for synthesizing hydrazinopyrazoles. researchgate.net Typically, the reaction is carried out by heating the halo-substituted pyrazole with hydrazine hydrate in a suitable solvent, such as ethanol.

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole |

| 2 | 1-Methyl-3-nitropyrazole | N-Chlorosuccinimide (NCS) / Solvent | 5-Chloro-1-methyl-3-nitro-1H-pyrazole |

| 3 | 5-Chloro-1-methyl-3-nitro-1H-pyrazole | Hydrazine Hydrate (N₂H₄·H₂O) / Ethanol, Reflux | This compound |

This proposed pathway represents a logical and scientifically supported approach to the synthesis of this compound, relying on fundamental and well-documented reactions in pyrazole chemistry. The optimization of each step, particularly the conditions for halogenation and nucleophilic substitution, would be necessary to achieve high yields of the final product.

Reactivity and Chemical Transformations of 5 Hydrazino 1 Methyl 3 Nitro 1h Pyrazole

Nucleophilic Characteristics of the Hydrazino Group

The hydrazino (-NHNH2) group attached to the C-5 position of the pyrazole (B372694) ring is a potent nucleophile, owing to the lone pair of electrons on the terminal nitrogen atom. This characteristic drives its participation in a variety of chemical transformations.

Consistent with the general reactivity of hydrazines, the hydrazino group of 5-hydrazino-1-methyl-3-nitro-1H-pyrazole readily undergoes condensation reactions with aldehydes and ketones. nih.gov These reactions typically proceed via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to form the corresponding hydrazone. nih.gov The formation of hydrazones is a foundational reaction in the elaboration of this heterocyclic scaffold. clockss.org

The reaction of this compound with various carbonyl compounds is expected to yield the corresponding N-((1-methyl-3-nitro-1H-pyrazol-5-yl)imino) derivatives, as illustrated in the following table.

| Carbonyl Compound | Reactant 1 | Reactant 2 | Product |

| Aldehyde (R'-CHO) | This compound | General Aldehyde | 1-methyl-3-nitro-5-(2-ylidenehydrazinyl)-1H-pyrazole |

| Ketone (R'-C(O)-R'') | This compound | General Ketone | 1-methyl-3-nitro-5-(2-yl-idenehydrazinyl)-1H-pyrazole |

The nucleophilicity of the hydrazino group extends to reactions with a range of other electrophilic species. A significant transformation is its reaction with acylating agents, such as acyl chlorides or anhydrides. This acylation is a key step in the synthesis of more complex fused heterocyclic systems. For instance, a closely related compound, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, undergoes acylation as a precursor to the formation of pyrazolo[4,3-e] clockss.orgnih.govnih.govtriazines. This involves the formation of a 4-amino-3-(acylhydrazino)pyrazole intermediate after the reduction of the nitro group.

Reactivity of the Nitro Group

The nitro group at the C-3 position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the pyrazole ring. Its transformations are primarily reductive.

The reduction of the nitro group to a primary amino group is one of the most important transformations of this compound, converting the strongly electron-deactivating nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This reaction dramatically alters the subsequent reactivity of the molecule and is a critical step in the synthesis of fused pyrazole systems. clockss.orgresearchgate.net The resulting 5-hydrazino-1-methyl-1H-pyrazol-3-amine is a versatile intermediate.

A variety of reducing agents can be employed for the reduction of aromatic nitro groups, and these are applicable to this compound. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

| Reducing System | Description |

| Catalytic Hydrogenation | Hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. commonorganicchemistry.com |

| Metals in Acidic Media | Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this reduction. masterorganicchemistry.comscispace.com |

| Tin(II) Chloride | Tin(II) chloride (SnCl2) offers a mild alternative for reducing nitro groups, often used when other sensitive functional groups are present. commonorganicchemistry.com |

Direct oxidative transformation of the nitro group on the pyrazole ring is not a commonly reported reaction pathway. The pyrazole ring itself is generally stable towards oxidation. researchgate.net However, oxidative reactions can occur on the derivatives of this compound. For example, after the reduction of the nitro group to an amino group, the resulting aminopyrazole can undergo oxidative dehydrogenative coupling. The oxidative coupling of pyrazol-5-amines has been shown to produce highly functionalized heteroaromatic azo compounds. nih.gov This indicates that the nitrogen-containing substituents are more susceptible to oxidation than the nitro group itself under many conditions.

Pyrazole Ring System Reactivity

The reactivity of the pyrazole ring in this compound is heavily influenced by its substituents. While unsubstituted pyrazoles can undergo electrophilic substitution, typically at the C-4 position, this position is blocked in the title compound. Furthermore, the C-3 and C-5 positions are occupied by a potent electron-withdrawing group (-NO2) and a potent electron-donating group (-NHNH2), respectively.

This substitution pattern directs the molecule's reactivity towards intramolecular cyclization and annulation reactions to form fused heterocyclic systems. The hydrazino group at C-5, often in concert with the adjacent ring nitrogen (N-1), acts as a binucleophile. Following an initial reaction at the terminal nitrogen of the hydrazino group, subsequent intramolecular cyclization can lead to the formation of fused ring systems. This strategy is employed in the synthesis of pyrazolo[4,3-e] clockss.orgnih.govnih.govtriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] clockss.orgnih.govnih.govtriazines, which are classes of compounds investigated for their biological activities. clockss.orgnih.govnih.gov The formation of these fused systems is a hallmark of the reactivity of 5-hydrazinopyrazoles. researchgate.net

Electrophilic Substitution on the Pyrazole Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromatic nature allows it to undergo electrophilic substitution reactions. The position of substitution is directed by the electronic effects of the substituents already present on the ring. rrbdavc.org Pyrazole itself typically undergoes electrophilic substitution at the C4 position, which is the most electron-rich carbon. rrbdavc.orgresearchgate.net

In the case of this compound, the ring contains:

An electron-donating N-methyl group at position 1.

A strongly electron-withdrawing nitro group at position 3.

A strongly electron-donating hydrazino group at position 5.

The C4 position is unsubstituted and therefore the primary site for electrophilic attack. The hydrazino group at C5 and the methyl group at N1 are activating groups that increase the electron density of the ring, facilitating electrophilic substitution. Conversely, the nitro group at C3 is a strong deactivating group. The powerful activating effect of the hydrazino group is expected to make the C4 position particularly susceptible to electrophiles.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided literature, the general principles of pyrazole chemistry suggest that reactions such as halogenation, nitration, and sulfonation would occur at the C4 position. For instance, the nitration of aromatic heterocycles is a classic example of electrophilic aromatic substitution, typically employing a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netaiinmr.com

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| -CH₃ | N1 | Electron-donating (inductive) | Activating | - |

| -NO₂ | C3 | Electron-withdrawing (resonance and inductive) | Deactivating | Meta-directing (relative to itself) |

| -NHNH₂ | C5 | Electron-donating (resonance) | Strongly Activating | Ortho, Para-directing (directs to C4) |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can be viewed from two perspectives: the synthesis of the molecule itself via substitution, and the reactions where the hydrazino group participates as a nucleophile.

A key synthetic route to related hydrazinopyrazoles involves a Nucleophilic Aromatic Substitution (SNAr) reaction. For example, the closely related compound 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is prepared from 5-chloro-1,3-dimethyl-4-nitropyrazole through hydrazinolysis. researchgate.net This reaction proceeds via an addition-elimination mechanism, where the highly nucleophilic hydrazine attacks the carbon atom bearing the chloro group, which is activated towards nucleophilic attack by the electron-withdrawing nitro group. The chloride ion is subsequently eliminated as a leaving group. researchgate.net

The hydrazino group of this compound is itself a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. This functionality allows the compound to act as a precursor for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles. Reactions with various electrophiles can lead to condensation and cyclization products. For instance, hydrazino-azoles are known to react with dicarbonyl compounds, orthoformates, and other reagents to form fused ring systems like pyrazolo[3,4-d]pyridazines and pyrazolotriazines. researchgate.netresearchgate.netamanote.comnih.gov The reaction of 5-hydrazinotetrazole with dicyandiamide, for example, results in the formation of a triazole ring fused to the tetrazole. researchgate.net

| Reaction Type | Reactant | Product Type | Relevance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-halo-1-methyl-3-nitro-1H-pyrazole + Hydrazine | This compound | Synthesis of the title compound. researchgate.net |

| Condensation/Cyclization | 5-hydrazinopyrazole + Dicarbonyl compound | Fused pyrazolo-pyridazine system | Transformation of the hydrazino group. researchgate.netnih.gov |

| Acylation | 5-hydrazinopyrazole + Acylating agent | Acylhydrazino-pyrazole | Intermediate for further cyclization. researchgate.net |

Tautomeric Considerations and Their Impact on Reactivity

Tautomerism is a critical feature of substituted pyrazoles and can significantly influence their reactivity. nih.govresearchgate.net For this compound, the hydrazino substituent can exhibit tautomerism. While the N1 position is fixed by a methyl group, preventing annular tautomerism, the side-chain hydrazino group can exist in equilibrium with other forms.

The primary tautomeric equilibrium to consider for the hydrazino group is between the hydrazino form (A) and the hydrazono form (B), also known as the pyrazolin-5-ylidene-hydrazine form.

Figure 1: Tautomeric Forms of this compound

Form A (Hydrazino): The aromatic pyrazole ring is maintained. The exocyclic nitrogen atoms are in a hydrazine linkage.

Form B (Hydrazono): The aromaticity of the pyrazole ring is disrupted, forming a pyrazolone-like structure with an exocyclic C=N double bond. This form has a hydrazone-like structure.

The relative stability and population of these tautomers depend on several factors, including the electronic nature of other substituents on the ring, the solvent, and the physical state (solid or solution). researchgate.netbeilstein-journals.org Electron-donating groups tend to favor the amino (or hydrazino) form, which would suggest that Form A is a significant contributor. researchgate.net The solvent can play a crucial role by stabilizing one tautomer over another through hydrogen bonding. nih.govmdpi.com

This tautomeric equilibrium has a direct impact on the compound's reactivity:

Nucleophilicity: In the hydrazino form (A), the terminal -NH₂ group is strongly nucleophilic and is the likely site of reaction with electrophiles in condensation and acylation reactions.

Ambident Reactivity: The existence of the hydrazono tautomer (B) could lead to different reaction pathways. The NH proton in this form is more acidic, and the different electronic distribution could alter the site of electrophilic attack or other transformations.

Understanding the predominant tautomeric form under specific reaction conditions is therefore essential for predicting and controlling the chemical outcomes. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

| 5-chloro-1,3-dimethyl-4-nitropyrazole |

| pyrazolo[3,4-d]pyridazine |

| pyrazolotriazine |

| 5-hydrazinotetrazole |

| dicyandiamide |

Advanced Spectroscopic and Crystallographic Investigations

Structural Characterization via Advanced Spectroscopic Techniques

Spectroscopic methods provide invaluable information regarding the electronic environment of atoms, the nature of chemical bonds, and the precise molecular mass of a compound.

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-hydrazino-1-methyl-3-nitro-1H-pyrazole, specific chemical shifts can be predicted based on the electronic effects of the substituents on the pyrazole (B372694) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

N-CH₃ Protons: The methyl group attached to the N1 position of the pyrazole ring would likely appear as a singlet. In related pyrazole structures, these methyl protons typically resonate in the δ 3.5–4.0 ppm region.

Hydrazino Protons (-NHNH₂): The protons of the hydrazino group would appear as two separate signals, one for the -NH- proton and another for the -NH₂ protons. These signals are often broad and their chemical shifts are highly dependent on the solvent and concentration. They can typically be found in a wide range from δ 4.0 to 9.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the structure.

N-CH₃ Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, typically around δ 35–45 ppm.

Pyrazole Ring Carbons: The chemical shifts of the three carbons in the pyrazole ring (C3, C4, C5) would be distinct. The C3 carbon, bearing the electron-withdrawing nitro group, would be shifted significantly downfield (δ 150-160 ppm). The C5 carbon, attached to the hydrazino group, would also be downfield (δ 145-155 ppm). The C4 carbon would likely resonate at a more upfield position compared to C3 and C5 (δ 100-115 ppm).

For comparison, in a study of other pyrazole derivatives, methyl protons on the ring appeared as singlets in the region of δ 0.96–1.08 ppm, while CH₂ protons were observed between δ 2.68–2.96 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~ 3.5 - 4.0 (s) | ~ 35 - 45 |

| C4-H | ~ 6.0 - 7.0 (s) | ~ 100 - 115 |

| C3-NO₂ | - | ~ 150 - 160 |

| C5-NHNH₂ | - | ~ 145 - 155 |

| -NHNH₂ | ~ 4.0 - 9.0 (br) | - |

Note: 's' denotes a singlet peak, 'br' denotes a broad peak. These are predicted values based on typical ranges for similar functional groups.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The hydrazino group would exhibit characteristic N-H stretching vibrations in the 3200–3400 cm⁻¹ region.

C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl group and the pyrazole ring would appear around 2900–3100 cm⁻¹.

N=O Stretching: The nitro group is expected to show two strong, characteristic stretching bands: an asymmetric stretch around 1520–1560 cm⁻¹ and a symmetric stretch around 1340–1380 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring's C=N and C=C stretching vibrations would be observed in the 1450–1600 cm⁻¹ region. nih.gov

In related pyrazolone (B3327878) structures, carbonyl stretching frequencies have been observed between 1696–1710 cm⁻¹ and -C=N frequencies at 1588–1612 cm⁻¹. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazino (-NHNH₂) | N-H Stretch | 3200 - 3400 |

| Methyl (-CH₃) / Ring C-H | C-H Stretch | 2900 - 3100 |

| Pyrazole Ring | C=N / C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1340 - 1380 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₇N₅O₂.

Molecular Ion Peak: The expected molecular weight is approximately 157.13 g/mol . Therefore, the mass spectrum should show a molecular ion peak (M⁺) at an m/z ratio of 157.

Fragmentation Pattern: The fragmentation would likely proceed through several pathways.

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 111.

Loss of Hydrazino Group: Cleavage of the C-N bond could lead to the loss of the hydrazino group (•N₂H₃, 31 Da) or hydrazine (B178648) (N₂H₄, 32 Da), resulting in fragments at m/z 126 or 125.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Studies on the fragmentation of 1-methyl-3-nitropyrazole show characteristic losses. For instance, the molecular ion (m/z 127 for that compound) can lose NO₂ to form an ion at m/z 81, which then loses HCN to produce a fragment at m/z 54. researchgate.net A similar pathway could be expected for this compound after initial loss of the hydrazino group.

Solid-State Structure Elucidation by X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While crystallographic data for the title compound is not available, analysis of the very similar compound 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (C₅H₉N₅O₂) offers significant insight into the likely structural features. researchgate.net

The crystal structure of the analog, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, was determined to be orthorhombic with the space group Pbca. researchgate.net The pyrazole ring is essentially planar, as expected for an aromatic system. The substituents (methyl, nitro, and hydrazino groups) are positioned around this central ring. The nitro group is twisted relative to the plane of the pyrazole ring, a common feature that minimizes steric hindrance. The geometry around the hydrazino nitrogen atoms would be trigonal pyramidal.

The solid-state packing of molecules is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the crystal structure of the analog 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, hydrogen bonds play a dominant role in forming a complex supramolecular assembly. researchgate.net

Three distinct hydrogen bonds connect the molecules: two N—H···O interactions involving the hydrazino protons and the oxygen atoms of the nitro group, and one N—H···N interaction between a hydrazino proton and a pyrazole ring nitrogen. researchgate.net These interactions link the molecules into columns that are stacked along the b-axis. A notable feature is the formation of an R₄²(12) ring motif, a specific pattern where four molecules are linked by four hydrogen bonds to form a 12-membered ring. researchgate.net Such hydrogen-bonding networks are crucial in stabilizing the crystal structure and are a key feature in the supramolecular chemistry of pyrazole derivatives. researchgate.netnih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) for the Analog 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N4—H4A···O1 | 0.84 (3) | 2.23 (3) | 3.044 (2) | 164 (2) |

| N4—H4B···O2 | 0.87 (3) | 2.48 (3) | 3.182 (3) | 138 (2) |

| N3—H3···N2 | - | - | - | - |

Note: Data from a related structure, C₅H₉N₅O₂. 'D' is the donor atom (N), and 'A' is the acceptor atom (O or N). Data for the N3-H3···N2 interaction was mentioned but not fully tabulated in the source material.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. jocpr.com For 5-hydrazino-1-methyl-3-nitro-1H-pyrazole, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to model its electronic behavior accurately. nih.govjocpr.com

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. The resulting geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, the pyrazole (B372694) ring is expected to be nearly planar. The hydrazino (-NHNH₂) and nitro (-NO₂) groups, being electron-donating and electron-withdrawing respectively, would influence the bond lengths and angles of the pyrazole core. For instance, the C5-N (hydrazino) bond would have a different length compared to a standard C-N single bond due to electronic delocalization.

Illustrative Data Table: Predicted Geometric Parameters This table presents hypothetical, yet plausible, optimized geometric parameters for this compound based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-N(nitro) | ~1.45 |

| C5-N(hydrazino) | ~1.38 | |

| N1-N2 | ~1.37 | |

| N1-C5 | ~1.35 | |

| C3-C4 | ~1.42 | |

| **Bond Angles (°) ** | C4-C3-N(nitro) | ~121.0 |

| C4-C5-N(hydrazino) | ~125.0 | |

| C5-N1-N2 | ~112.0 | |

| N1-N2-C3 | ~105.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com

In this compound, the electron-rich hydrazino group would significantly contribute to the HOMO, localizing electron density and marking it as the primary site for electrophilic attack. Conversely, the strongly electron-withdrawing nitro group would lower the energy of the LUMO, localizing it on the nitro-substituted part of the pyrazole ring, making this region susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Data Table: Predicted Frontier Orbital Energies This table presents hypothetical energy values for the frontier orbitals.

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these are the most electron-rich areas and likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the hydrazino group (-NHNH₂), identifying them as the most electron-poor sites and potential hydrogen bond donors.

Neutral Potential (Green): Covering the methyl group and the carbon backbone of the ring.

Mechanistic Investigations of Chemical Transformations

Theoretical chemistry is instrumental in exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies required for a reaction to proceed. This is particularly useful for understanding the synthesis mechanisms or potential decomposition pathways of energetic materials. semanticscholar.org For this compound, DFT calculations could be used to model its formation, for example, from a halogenated precursor with hydrazine (B178648), or to investigate its thermal decomposition, identifying the initial bond-breaking steps. semanticscholar.org

Spectroscopic Property Prediction and Correlation

Computational methods can predict various types of spectra, including NMR, with a high degree of accuracy. This allows for the theoretical validation of experimentally determined structures.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. jocpr.comresearchgate.net Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and then compared with experimental data to confirm its structural assignment. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro group would cause deshielding (a downfield shift) for nearby nuclei, while the electron-donating hydrazino group would cause shielding (an upfield shift).

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table presents hypothetical chemical shifts relative to TMS, based on known trends for pyrazole derivatives.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (C4) | ~6.4 | C3 | ~155.0 |

| H (N-CH₃) | ~3.8 | C4 | ~100.0 |

| H (NH) | ~5.5 (broad) | C5 | ~148.0 |

| H (NH₂) | ~4.2 (broad) | N-CH₃ | ~40.0 |

Simulated Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of light a molecule absorbs. This information is crucial for understanding a molecule's color, photostability, and electronic transitions.

A comprehensive search of available scientific literature did not yield specific TD-DFT simulated electronic absorption spectra for this compound. However, studies on related pyrazole derivatives demonstrate the application of this methodology. For instance, theoretical UV-Vis absorption spectra have been simulated for compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid to understand their electronic transition characteristics. nih.gov In such studies, a prominent absorption peak is often assigned based on TD-DFT calculations, which can identify the nature of the electronic transition, such as a π → π* transition. nih.gov Similarly, electronic absorption spectra investigations have been conducted on other nitrogen-containing heterocyclic compounds like 3,5-diamino-1,2,4-triazole using TD-DFT, providing insights into their electronic properties. researchgate.net

For this compound, a TD-DFT study would be expected to reveal electronic transitions influenced by the nitro (-NO2), hydrazino (-NHNH2), and methyl (-CH3) groups on the pyrazole ring. The nitro group, being a strong electron-withdrawing group, and the hydrazino group, a potential electron-donating group, would likely lead to charge-transfer transitions that could be characterized by TD-DFT calculations.

Table 1: Simulated Electronic Absorption Spectra (TD-DFT) Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available in reviewed literature. | Data not available in reviewed literature. | Data not available in reviewed literature. | Data not available in reviewed literature. |

Computed Vibrational Frequencies

The calculation of vibrational frequencies using methods like Density Functional Theory (DFT) is a standard approach to predict the infrared (IR) and Raman spectra of a molecule. These computed spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Specific computed vibrational frequency data for this compound were not found in the reviewed scientific literature. However, computational studies on analogous molecules are common. For example, the vibrational frequencies of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole have been calculated using DFT, with the results showing good correlation with experimental FT-IR spectra. Such studies allow for the assignment of calculated frequencies to specific molecular motions, such as the stretching and deformation of methyl groups, and vibrations of the pyrazole ring. In another example, a detailed vibrational analysis of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile was performed using DFT calculations, aiding in the assignment of its infrared spectrum. iu.edu.sa

A theoretical vibrational analysis of this compound would be expected to identify characteristic frequencies for the N-H stretching and bending vibrations of the hydrazino group, the symmetric and asymmetric stretching of the nitro group, and the various vibrations of the pyrazole ring and the methyl group. These theoretical predictions would be invaluable for interpreting experimental spectroscopic data.

Table 2: Selected Computed Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Data not available in reviewed literature. | Data not available in reviewed literature. |

Derivatization and Chemical Applications of 5 Hydrazino 1 Methyl 3 Nitro 1h Pyrazole

Building Block for Novel Heterocyclic Systems

The presence of the hydrazine (B178648) moiety at the 5-position of the pyrazole (B372694) ring makes 5-hydrazino-1-methyl-3-nitro-1H-pyrazole an excellent precursor for constructing bicyclic and polycyclic heterocyclic compounds. The hydrazine group offers two adjacent nucleophilic nitrogen atoms, which can readily participate in cyclocondensation reactions with various electrophilic reagents.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention. The synthesis of these systems often relies on the reaction of a 5-aminopyrazole or its hydrazine equivalent with a 1,3-dielectrophile. For this compound, the key reaction is a cyclocondensation with β-dicarbonyl compounds or their synthetic equivalents.

The general synthetic strategy involves the initial reaction of the more nucleophilic terminal amino group of the hydrazine moiety with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. Various synthetic methods have been developed for pyrazolo[1,5-a]pyrimidines, including microwave-assisted and one-pot methodologies to improve efficiency and yield. nih.govias.ac.in

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Type | Specific Examples | Resulting Structure |

|---|---|---|

| β-Diketones | Acetylacetone, Benzoylacetone | Substituted pyrazolo[1,5-a]pyrimidines |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidin-ones |

| Malonates | Diethyl malonate | Dihydroxypyrazolo[1,5-a]pyrimidines nih.gov |

| Enaminones | Substituted enaminones | Functionalized pyrazolo[1,5-a]pyrimidines nih.gov |

The reaction's regioselectivity is a critical aspect, as unsymmetrical 1,3-dicarbonyl compounds can potentially lead to isomeric products. nih.gov However, the reaction pathway is often controlled by the differing reactivity of the electrophilic centers in the dicarbonyl compound and the nucleophilic sites in the hydrazinopyrazole (B2914938). researchgate.net

The synthesis of pyrazolo nih.govnih.govresearchgate.nettriazines represents another significant application of 5-hydrazinopyrazole derivatives. These fused heterocyclic systems are formed through the cyclocondensation of the hydrazine moiety with 1,2-dicarbonyl compounds or α-haloketones. A reported method for synthesizing substituted pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines involves using a 5-hydrazinopyrazole as the key precursor. researchgate.net

The reaction proceeds by the condensation of the hydrazine group with two adjacent electrophilic centers to form the six-membered triazine ring fused to the pyrazole core. This approach provides an efficient route to these nitrogen-rich heterocyclic structures. researchgate.netmdpi.com The synthesis can be adapted to produce a variety of derivatives by modifying the substituents on both the pyrazole ring and the 1,2-dicarbonyl compound. nih.gov

Hybrid molecules that incorporate both a pyrazole and an indole (B1671886) scaffold are of interest in synthetic chemistry. The hydrazine functionality of this compound can be utilized to link to an indole ring. A common strategy is the Fischer indole synthesis, where a hydrazine reacts with a ketone or aldehyde. rasayanjournal.co.in

Alternatively, the hydrazine can be condensed with an indole derivative containing an aldehyde or ketone group (e.g., indole-3-carboxaldehyde) to form a hydrazone. This hydrazone is a stable pyrazole-indole hybrid in itself, or it can serve as an intermediate for further cyclization reactions to create more complex, fused systems. rasayanjournal.co.in Modern synthetic methods, such as palladium-catalyzed coupling reactions, have also been employed to create covalent bonds between pyrazole and indole rings, offering another pathway to these hybrid structures. researchgate.net

Development of Substituted Pyrazoles with Specific Chemical Utility

Beyond its use in creating fused systems, this compound is a precursor for synthesizing substituted monocyclic pyrazoles with tailored functionalities. The hydrazine and nitro groups can be chemically modified to introduce a variety of other functional groups, leading to compounds with specific applications.

Nitrogen-rich compounds are a class of materials characterized by a high percentage of nitrogen, which often results in a large positive enthalpy of formation. These compounds are explored for applications as energetic materials. scispace.com this compound is inherently a nitrogen-rich molecule due to the pyrazole ring, the hydrazine substituent, and the nitro group.

It serves as an excellent starting material for the synthesis of even more complex high-nitrogen systems. For instance, the pyrazolo nih.govnih.govresearchgate.nettriazines and pyrazolo nih.govias.ac.innih.govtriazines derived from it are examples of fused heterocycles with a high nitrogen content. nih.govbeilstein-archives.org Furthermore, the hydrazine group can be used to build other nitrogen-rich heterocycles, such as tetrazoles, through reactions with reagents like sodium azide. scispace.com

Table 2: Nitrogen-Rich Heterocycles Derived from Hydrazine Precursors

| Precursor Functional Group | Reagent | Resulting Heterocycle |

|---|---|---|

| Hydrazine | 1,2-Dicarbonyls | Pyrazolo-1,2,4-triazine researchgate.net |

| Hydrazine | Dicyandiamide | Diamino-1,2,4-triazole |

| Amine (from Hydrazine) | Diazotizing agents | Pyrazolo-1,2,3-triazine nih.gov |

The synthesis of these molecules contributes to the development of new energetic materials that may offer improved performance and stability. semanticscholar.org

Pyrazole derivatives are well-established ligands in coordination chemistry. The pyrazole ring contains two nitrogen atoms with lone pairs of electrons that can coordinate to metal ions. The presence of additional nitrogen-containing functional groups, such as the hydrazine moiety in this compound, enhances its potential as a ligand.

This compound can act as a multidentate ligand, binding to a metal center through multiple nitrogen atoms simultaneously. The possible coordination sites include the two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the hydrazine group. This ability to form chelate rings with metal ions can lead to the formation of stable metal complexes. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The resulting coordination compounds can be explored for applications in catalysis, materials science, and more.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidines |

| Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines |

| Pyrazole-indole hybrids |

| 5-aminopyrazole |

| Acetylacetone |

| Benzoylacetone |

| Ethyl acetoacetate |

| Diethyl malonate |

| Enaminones |

| Benzylidene malononitrile |

| 5-chloro-1,3-dimethyl-4-nitropyrazole |

| Pyrazolo-1,2,3-triazines |

| Indole-3-carboxaldehyde |

| Tetrazoles |

| Sodium azide |

Exploration in Agrochemical Research Intermediates

The pyrazole scaffold is a foundational structural motif in the discovery of new agrochemicals, with numerous derivatives demonstrating potent fungicidal and herbicidal activities. nih.govresearchgate.netcabidigitallibrary.orgnih.govmdpi.com Within this field, this compound and its close analogs serve as valuable intermediates for the synthesis of more complex, biologically active heterocyclic compounds. The presence of the reactive hydrazino group allows for further molecular elaboration, making it a key building block in synthetic pathways targeting novel agrochemical agents.

Research has identified compounds such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, a structurally related pyrazole, as a precursor for creating substituted pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazines. researchgate.net These resulting triazine derivatives are a class of compounds investigated for a variety of potential biological activities, including antifungal properties. researchgate.net

The synthetic strategy involves a multi-step process that begins with the hydrazinopyrazole intermediate. This process typically includes the acylation of the hydrazino group, followed by the chemical reduction of the nitro group to form a corresponding 4-aminopyrazole derivative. This intermediate is then subjected to intramolecular oxidative cyclization to construct the final pyrazolotriazine ring system. researchgate.net The exploration of such derivatives is part of an ongoing effort to develop new fungicides to manage crop diseases. nih.govnih.govresearchgate.net

Table 1: Application of Hydrazinopyrazole Intermediate in Agrochemical Synthesis

| Intermediate Compound | Resulting Compound Class | Potential Agrochemical Application |

|---|

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazines |

Future Research Directions and Perspectives

Development of Green Chemistry Synthetic Approaches

The synthesis of functionalized pyrazoles often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes to 5-hydrazino-1-methyl-3-nitro-1H-pyrazole.

Current synthetic strategies for similar compounds, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, typically involve the hydrazinolysis of a corresponding 5-halopyrazole derivative. researchgate.net Building upon this, green chemistry approaches could be explored. These might include the use of water as a solvent, which has been successfully employed in the synthesis of other pyrazole (B372694) derivatives. thieme-connect.commdpi.com The utilization of catalyst-free, one-pot, multi-component reactions represents another promising avenue, offering high atom economy and reduced workup procedures. researchgate.net Research into solid-state reactions or the use of recyclable catalysts, such as modified layered double hydroxides, could further enhance the green credentials of the synthesis. semanticscholar.org

Table 1: Potential Green Synthesis Strategies

| Approach | Potential Advantage | Reference for Similar Systems |

|---|---|---|

| Aqueous Media Synthesis | Reduced use of volatile organic compounds (VOCs) | thieme-connect.commdpi.com |

| Multi-component Reactions | High atom economy, reduced reaction steps | researchgate.netnih.gov |

In-depth Studies of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting its chemical behavior. Mechanistic studies could involve a combination of experimental techniques and computational modeling.

For instance, the isomerization of N-nitropyrazoles to C-nitropyrazoles has been a subject of interest, and similar rearrangements could be relevant in the synthesis of the target compound. acs.org Detailed kinetic studies, coupled with the isolation and characterization of reaction intermediates using techniques like NMR and mass spectrometry, would provide invaluable insights. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, as has been done for other complex pyrazole syntheses. acs.orgsemanticscholar.org

Rational Design of New Chemical Entities Based on Structural and Computational Insights

The structural features of this compound make it an excellent platform for the rational design of new chemical entities with tailored properties. The hydrazino group is a versatile handle for introducing a wide array of substituents, while the nitro group can be a precursor for other functionalities or contribute to the energetic properties of the molecule.

Computational chemistry can play a pivotal role in this endeavor. By performing in-silico modifications to the parent structure and calculating key molecular descriptors, researchers can predict the potential activity and properties of new derivatives. This approach has been successfully used in the design of pyrazole-based inhibitors for various enzymes. nih.gov For example, modifying the hydrazino group to create Schiff bases or incorporating the pyrazole into larger heterocyclic systems could lead to compounds with interesting pharmacological or material properties.

Table 2: Potential Derivatives and Their Applications

| Derivative Class | Potential Application | Rationale |

|---|---|---|

| Pyrazolo-triazines | Energetic Materials | The hydrazino group can be cyclized to form fused ring systems known for their high energy content. researchgate.net |

| Schiff Bases | Biologically Active Compounds | The reaction of the hydrazino group with aldehydes can generate a diverse library of compounds for biological screening. nih.gov |

Exploration of Novel Chemical Reactivity Patterns for Diversified Applications

The interplay between the electron-donating hydrazino group and the electron-withdrawing nitro group on the pyrazole ring is expected to give rise to novel and interesting chemical reactivity. A systematic investigation of its reaction with various electrophiles and nucleophiles is warranted.

For example, the hydrazino group can act as a binucleophile, enabling the construction of various fused heterocyclic systems. Its reaction with 1,3-dielectrophiles could lead to the formation of pyrazolo[1,5-a]pyrimidines or other valuable heterocyclic cores. researchgate.net The nitro group, on the other hand, can be reduced to an amino group, opening up another avenue for functionalization. The reactivity of the pyrazole ring itself towards electrophilic substitution should also be explored, as the substituent pattern will significantly influence the regioselectivity of such reactions. The unique amphoteric properties observed in similar compounds like 5-hydrazino-3-nitro-1,2,4-triazole suggest that this compound could also serve as a versatile platform for creating both cationic and anionic energetic salts. rsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.